molecular formula C9H8BrFO B3308918 1-(Allyloxy)-2-bromo-4-fluorobenzene CAS No. 94083-66-6

1-(Allyloxy)-2-bromo-4-fluorobenzene

Cat. No.: B3308918
CAS No.: 94083-66-6
M. Wt: 231.06 g/mol
InChI Key: TWQWKEKIPAEXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Allyloxy)-2-bromo-4-fluorobenzene is an organic compound characterized by the presence of allyloxy, bromo, and fluoro substituents on a benzene ring

Scientific Research Applications

1-(Allyloxy)-2-bromo-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized benzene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Allyloxy)-2-bromo-4-fluorobenzene can be synthesized through a multi-step process involving the introduction of allyloxy, bromo, and fluoro groups onto a benzene ring. One common method involves the allylation of a bromo-fluorobenzene derivative using allyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Allyloxy)-2-bromo-4-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: The bromo group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated benzene derivatives.

Comparison with Similar Compounds

1-(Allyloxy)-2-bromo-4-fluorobenzene can be compared with other similar compounds, such as:

    1-(Allyloxy)-4-bromobenzene: Lacks the fluoro group, which may result in different chemical reactivity and biological activity.

    1-(Allyloxy)-2-bromo-4-methoxybenzene: Contains a methoxy group instead of a fluoro group, leading to variations in electronic properties and reactivity.

    1-(Allyloxy)-2-chloro-4-fluorobenzene:

The unique combination of allyloxy, bromo, and fluoro groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bromo-4-fluoro-1-prop-2-enoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-2-5-12-9-4-3-7(11)6-8(9)10/h2-4,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQWKEKIPAEXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 2-bromo-4-fluorophenol (9.75 g, 0.051 mol) and potassium carbonate (7.76 g, 0.056 mol) in acetone (125 mL) was added allyl bromide (4.64 mL, 0.054 mol) and the reaction mixture heated to reflux for 3.5 hours. The cooled reaction mixture was then poured into water and the resulting oily suspension extracted with dichloromethane (2×500 mL). The combined organic extracts were dried over magnesium sulfate, filtered and concentrated under reduced pressure to afford 11.79 g (100%) of 1-(allyloxy)-2-bromo-4-fluorobenzene as a yellow oil. MS (ESI) m/z 229.9 (M+).
Quantity
9.75 g
Type
reactant
Reaction Step One
Quantity
7.76 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
4.64 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Allyloxy)-2-bromo-4-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1-(Allyloxy)-2-bromo-4-fluorobenzene
Reactant of Route 3
Reactant of Route 3
1-(Allyloxy)-2-bromo-4-fluorobenzene
Reactant of Route 4
Reactant of Route 4
1-(Allyloxy)-2-bromo-4-fluorobenzene
Reactant of Route 5
Reactant of Route 5
1-(Allyloxy)-2-bromo-4-fluorobenzene
Reactant of Route 6
Reactant of Route 6
1-(Allyloxy)-2-bromo-4-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.